molecular formula C22H18N6O2S2 B2697510 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide CAS No. 891107-78-1

5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2697510
CAS No.: 891107-78-1
M. Wt: 462.55
InChI Key: PKCZHAJKSCILFC-UHFFFAOYSA-N
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Description

5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a synthetic organic compound that has gained attention in various fields of scientific research

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets in the body.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound may affect multiple pathways, leading to various downstream effects.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar triazolothiadiazine compounds , suggesting that this compound may have similar properties.

Result of Action

Based on the known biological activities of triazole compounds , it can be inferred that this compound may have a range of effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide involves several key steps:

  • Formation of Intermediate Compounds: : The synthesis starts with the preparation of intermediate compounds, such as 3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine and 3-(3-(pyridin-3-yl)phenyl)thiophene-2-sulfonamide.

  • Condensation Reactions: : These intermediates undergo condensation reactions in the presence of suitable reagents and catalysts to form the final compound.

  • Purification: : The final product is purified using methods such as recrystallization or chromatography to obtain the desired purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to maximize yield and efficiency. Scale-up processes may require specialized equipment to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions may target the pyridine ring or the triazolo ring, potentially leading to partial hydrogenation.

  • Substitution: : Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the sulfonamide group.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA)

  • Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4)

  • Solvents: : Dimethylformamide (DMF), acetonitrile

Major Products

The major products from these reactions can include oxidized or reduced forms of the compound, or derivatives where the sulfonamide group has been modified.

Scientific Research Applications

Chemistry

In chemistry, 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it valuable for developing new materials and catalysts.

Biology

Biological research leverages this compound for its potential interactions with biological targets. Its complex structure can mimic biological molecules, making it useful in studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Research explores its ability to interact with specific biological pathways, which could lead to the development of new therapeutic agents for diseases such as cancer or infections.

Industry

Industrial applications may include its use in the synthesis of advanced materials, such as polymers or electronic components, due to its aromatic and heterocyclic moieties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(5-ethylthiophen-2-yl)phenyl)-N'-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

  • 5-ethyl-N-(3-(4-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide

Uniqueness

Compared to similar compounds, 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide stands out due to its specific arrangement of functional groups, which can result in unique chemical and biological properties. Its combination of a thiophene-sulfonamide with a triazolopyridazine moiety provides a distinctive scaffold for diverse applications.

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Properties

IUPAC Name

5-ethyl-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O2S2/c1-2-18-8-11-21(31-18)32(29,30)27-17-7-3-5-15(13-17)19-9-10-20-24-25-22(28(20)26-19)16-6-4-12-23-14-16/h3-14,27H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCZHAJKSCILFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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